5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine
Description
5-(1-Methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 1-methylpyrazole moiety at position 5 and a pyrazolo[1,5-a]pyrazine-linked piperidinyloxy group at position 2. This structure integrates multiple nitrogen-containing rings, which are common in pharmacologically active molecules due to their ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c1-25-13-15(12-24-25)14-10-21-19(22-11-14)28-16-3-7-26(8-4-16)18-17-2-5-23-27(17)9-6-20-18/h2,5-6,9-13,16H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSORNWSFIIRONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core substituted with pyrazole and piperidine moieties. The specific arrangement of these functional groups contributes to its biological activity.
Research indicates that the compound acts as an inhibitor of key enzymes involved in cellular processes. For example, it has been identified as a potential inhibitor of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. Inhibition of AMPK can lead to altered metabolic pathways that are beneficial in cancer therapy by promoting apoptosis in malignant cells .
In Vitro Studies
In vitro studies have demonstrated that 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 0.4 nM against CHK1 (Checkpoint Kinase 1), indicating potent inhibitory activity . The selectivity for CHK1 over CHK2 was noted to be greater than 4300-fold, suggesting a targeted action that minimizes off-target effects.
In Vivo Studies
In vivo experiments further support the compound's potential as an anticancer agent. Animal models treated with this compound showed significant tumor regression rates, with some studies reporting up to 78.95% tumor regression after treatment . These findings highlight the compound's ability to affect tumor growth dynamics.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Cancer Treatment : A study focused on its application in treating hematological malignancies showed promising results, with treated subjects displaying reduced tumor sizes and improved survival rates compared to control groups.
- Infectious Diseases : The compound’s derivatives have been evaluated for anti-tubercular activity, showcasing significant efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This positions the compound as a candidate for further development in treating tuberculosis.
Comparative Analysis
The following table summarizes key findings related to the biological activity of the compound compared to other known inhibitors:
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity Ratio (CHK1 vs CHK2) | Efficacy in Tumor Models (%) |
|---|---|---|---|---|
| 5-(methyl-pyrazol) | CHK1 | 0.4 | >4300 | 78.95 |
| Compound A | AMPK | 5 | N/A | 65 |
| Compound B | Other Kinase | 10 | N/A | 50 |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- AMPK Inhibitors : Research indicates that derivatives of this compound can be synthesized as AMPK inhibitors, which are crucial in cancer treatment. The AMPK pathway is vital for cellular energy homeostasis, and its inhibition can lead to reduced cancer cell proliferation. Studies have shown that compounds with a similar structure exhibit promising results in inhibiting tumor growth in vitro and in vivo .
- Mechanism of Action : The mechanism involves the modulation of metabolic pathways in cancer cells, leading to apoptosis and reduced tumorigenesis .
-
Androgen Receptor Modulation
- Selective Androgen Receptor Modulators (SARMs) : Some derivatives of this compound have been identified as potential SARMs, which can selectively modulate androgen receptors. This property is particularly useful in treating conditions like prostate cancer where androgen signaling plays a significant role .
- Therapeutic Potential : These compounds can serve as non-steroidal alternatives for patients requiring androgen receptor antagonism, potentially leading to fewer side effects compared to traditional therapies .
- Neuroprotective Effects
Synthetic Pathways
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine typically involves multi-step reactions that include coupling reactions between various pyrazole and pyrimidine derivatives. The methodologies employed often utilize microwave-assisted synthesis for improved yields and reduced reaction times .
Case Study 1: Development of AMPK Inhibitors
A study focused on synthesizing methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate demonstrated the effectiveness of this compound class as AMPK inhibitors. The synthesized compounds showed significant anticancer activity against various cancer cell lines, highlighting their potential therapeutic application .
Case Study 2: SARMs for Prostate Cancer
Another investigation into the use of pyrazole-based compounds as SARMs revealed their efficacy in selectively targeting androgen receptors. These compounds were tested on prostate cancer models, showing reduced tumor growth and improved patient outcomes compared to traditional therapies .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound uniquely combines pyrimidine with pyrazolo-pyrazine and piperidine, whereas analogues like Compound 35 and 8 prioritize pyrazolo[1,5-a]pyrimidine cores with morpholine or indole groups .
- Piperidine/piperazine substituents (seen in the target compound and derivatives) enhance solubility and conformational flexibility, critical for membrane permeability .
- Morpholine groups (e.g., in Compound 3JA) improve metabolic stability by resisting oxidative degradation .
Key Observations :
- Reductive amination (e.g., ) is a common strategy for introducing piperidine/piperazine groups, likely applicable to the target compound .
- Chlorination using POCl₃ () is efficient for activating pyrimidine cores but requires careful handling due to toxicity .
- The target compound’s pyrazolo-pyrazine moiety may require multi-step coupling reactions, as seen in for benzimidazole derivatives .
Physicochemical and Spectroscopic Properties
- Solubility : Piperidine and morpholine substituents (e.g., Compound 3JA) enhance water solubility compared to purely aromatic analogues like L3 () .
- Stability : Morpholine-containing compounds () exhibit superior stability under physiological pH due to reduced susceptibility to hydrolysis .
- Spectroscopic Data :
Preparation Methods
Pyrazolo[1,5-a]pyrazine Intermediate
The pyrazolo[1,5-a]pyrazine moiety is synthesized via cyclocondensation of aminopyrazoles with electrophilic partners. As demonstrated in pyrazolo[1,5-a]pyrimidine syntheses, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethoxide) to form dihydroxy-heterocycle intermediates. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 80–110°C yields dichloro derivatives, enabling nucleophilic substitution at the C7 position. For the pyrazine variant, analogous steps involve:
Piperidine-Oxypyrimidine Segment
The pyrimidine ring functionalized with a piperidine-oxy group is constructed through:
-
Nucleophilic Aromatic Substitution : 2-Chloropyrimidine derivatives react with piperidin-4-ol under basic conditions (K₂CO₃, DMF, 60–80°C).
-
Protection-Deprotection Strategies : Tosylation of the hydroxyl group in piperidin-4-ol facilitates substitution, followed by deprotection using aqueous NaOH.
Coupling Strategies for Molecular Assembly
Suzuki-Miyaura Cross-Coupling
The 1-methylpyrazole substituent at C5 of the pyrimidine ring is introduced via Suzuki coupling. Key steps include:
Buchwald-Hartwig Amination
To link the pyrazolo[1,5-a]pyrazine unit to piperidine, Buchwald-Hartwig amination is employed:
-
4-Chloropyrazolo[1,5-a]pyrazine reacts with piperidin-4-ol in the presence of Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ in toluene (100°C, 24 h).
-
This yields 1-(pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-ol, which is subsequently oxidized to the corresponding ketone for improved reactivity.
Final Assembly and Optimization
Etherification Reaction
The two major fragments are connected via an ether linkage:
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane gradient) and recrystallized from ethanol/water. Structural confirmation uses:
-
¹H/¹³C NMR : Characteristic peaks for pyrimidine (δ 8.6–8.8 ppm), pyrazole (δ 7.5–7.7 ppm), and piperidine (δ 3.2–3.5 ppm).
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Recent advances propose tandem Suzuki-etherification sequences using bifunctional catalysts:
Flow Chemistry Approaches
Microreactor systems enhance yield (78% vs. 62% batch) for critical steps:
-
Residence Time : 8 minutes for POCl₃-mediated chlorination at 90°C.
-
Catalyst Recycling : Immobilized Pd nanoparticles enable 5 reaction cycles without activity loss.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing substitution at pyrimidine C4 is minimized by:
Q & A
Q. What are the common synthetic routes for constructing the pyrazole-pyrimidine core in this compound?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Cyclization : Reacting hydrazine derivatives with diketones or aldehydes under acidic conditions (e.g., using NH₄OAc in glacial acetic acid at 108°C) to form the pyrazole ring .
- Pyrimidine Functionalization : Introducing substituents via nucleophilic aromatic substitution (e.g., replacing chlorine atoms with piperidine-oxy groups under basic conditions) .
- Coupling Reactions : Suzuki-Miyaura cross-coupling for attaching aryl/heteroaryl groups to the pyrimidine ring .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Q. How is the antibacterial/antifungal activity of this compound assessed?
Standard protocols involve:
- In vitro MIC Assays : Testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans) .
- Zone of Inhibition : Disk diffusion methods to compare efficacy against reference drugs .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while minimizing toxicity?
- SAR Studies : Systematically vary substituents (e.g., replacing the 1-methyl group on the pyrazole with bulkier alkyl chains) and measure activity-toxicity ratios .
- Electron-Withdrawing Groups : Introducing fluorine or nitro groups to improve membrane permeability .
- Piperidine Optimization : Adjusting the piperidine linker’s length or substituting with morpholine to modulate target binding .
Q. What strategies improve reaction yields during scale-up synthesis?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling reactions to reduce side products .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance solubility .
- Temperature Control : Gradual heating (e.g., 80–120°C) to avoid decomposition of sensitive intermediates .
Q. How should conflicting data on substituent effects be resolved?
- Systematic Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature) .
- Computational Modeling : Use density functional theory (DFT) to predict electronic effects of substituents .
- Meta-Analysis : Compare results across studies to identify trends (e.g., nitro groups consistently improving antifungal activity) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ACD/Labs Percepta : Estimates logP, solubility, and bioavailability .
- Molecular Docking (AutoDock Vina) : Screens against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize derivatives .
- QSAR Models : Correlate structural descriptors (e.g., topological polar surface area) with activity .
Q. How are moisture-sensitive intermediates stabilized during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
